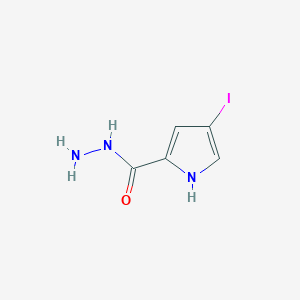

4-iodo-1H-pyrrole-2-carbohydrazide

Description

Pyrrole (B145914) Derivatives in Medicinal Chemistry and Drug Discovery

The pyrrole scaffold is a cornerstone in the development of new pharmaceuticals, owing to its presence in a vast array of natural products and synthetic drugs. biolmolchem.comrsc.org Its versatility and ability to interact with various biological receptors and enzymes make it a privileged structure in drug discovery. nih.gov

The pyrrole ring is a key structural motif found in numerous biologically important molecules. biolmolchem.com Its presence is integral to the function of vital natural compounds such as heme, a component of hemoglobin, and chlorophyll, which is essential for photosynthesis. In the realm of synthetic pharmaceuticals, the pyrrole scaffold is a fundamental building block for a multitude of drugs, underscoring its importance in medicinal chemistry. eurekaselect.comnih.gov The electronic properties of the pyrrole ring enable it to engage in various interactions with biological targets, including enzymes and receptors, which is a key reason for its prevalence in bioactive compounds. The ability to readily functionalize the pyrrole ring allows chemists to fine-tune the pharmacological properties of the resulting derivatives.

Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their investigation and use in treating a variety of diseases. rsc.orgnih.gov The inherent biological versatility of the pyrrole nucleus makes it a prime candidate for the synthesis of novel bioactive compounds. researchgate.net

The following table provides a summary of the therapeutic potential of pyrrole derivatives across different disease areas:

| Therapeutic Area | Examples of Activity |

|---|---|

| Anticancer | Pyrrole derivatives have been developed as inhibitors of protein kinases, such as EGFR and VEGFR, which are crucial in cancer progression. nih.gov Compounds like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, are used in the treatment of advanced renal cell carcinoma. mdpi.com |

| Anti-inflammatory | Certain pyrrole derivatives exhibit anti-inflammatory properties. nih.gov |

| Antimicrobial | The pyrrole scaffold is present in compounds with antibacterial and antifungal properties. nih.gov |

| Antitubercular | Some pyrrole derivatives have shown promising activity against Mycobacterium tuberculosis. nih.govvlifesciences.com |

| Antiviral | The pyrrole core is a feature in some antiviral agents. nih.gov |

| Antidiabetic | Glimepiride, a sulfonylurea drug containing a pyrrole moiety, is used as an antidiabetic medication. nih.gov |

| Anti-Parkinson's | Research has indicated the potential of pyrrole derivatives in the development of drugs for Parkinson's disease. nih.gov |

| Anti-Alzheimer's | The therapeutic potential of pyrrole derivatives extends to the exploration of treatments for Alzheimer's disease. nih.gov |

Beyond its applications in medicine, the pyrrole scaffold is also significant in the fields of material science and catalysis. benthamdirect.comresearchgate.net Polypyrrole, a polymer derived from pyrrole, is a well-known conductive polymer with applications in sensors, batteries, and antistatic coatings. The unique electronic structure of pyrrole makes it a valuable component in the design of advanced materials. In catalysis, pyrrole derivatives can function as ligands in coordination chemistry, forming complexes with various metal ions that can be used to catalyze a range of chemical reactions. researchgate.net

Carbohydrazide (B1668358) Derivatives in Pharmacochemistry

Carbohydrazide and its derivatives are recognized as important pharmacophores, possessing a wide range of pharmacological properties that have led to their use in various pharmaceutical agents. ajgreenchem.comnih.gov

Carbohydrazide derivatives are versatile compounds with significant applications in pharmacochemistry and material science. ajgreenchem.comajgreenchem.com They serve as crucial building blocks for the synthesis of various heterocyclic compounds and are found in the structure of agrochemical compounds. ajgreenchem.com The carbohydrazide functional group (-CONHNH2) is a key feature that imparts diverse biological activities to these molecules. chemicalbook.com

Derivatives containing the carbohydrazide moiety have been shown to exhibit a broad spectrum of biological activities. ajgreenchem.comnih.gov Their potential as biologically active agents has made their design and synthesis an active area of research. ajgreenchem.com

The following table summarizes the pharmacological properties of carbohydrazide-containing derivatives:

| Pharmacological Property | Description |

|---|---|

| Anticancer | Carbohydrazide derivatives have been investigated for their potential as anticancer agents. ajgreenchem.comajgreenchem.com |

| Anti-inflammatory | Some carbohydrazide-containing compounds have demonstrated anti-inflammatory effects. ajgreenchem.comajgreenchem.com |

| Antiviral | The antiviral properties of certain carbohydrazide derivatives have been reported. ajgreenchem.comajgreenchem.com |

| Antibacterial | These derivatives have shown activity against various bacterial strains. ajgreenchem.comajgreenchem.comnih.gov |

| Anti-tubercular | The anti-tubercular potential of carbohydrazide derivatives is a significant area of study. ajgreenchem.commdpi.com |

Specific Context of 4-Iodo-1H-pyrrole-2-carbohydrazide within Pyrrole and Carbohydrazide Chemistry

The significance of this compound arises from the combination of its constituent chemical moieties: the pyrrole nucleus, the carbohydrazide functional group, and the iodine substituent. Pyrrole and its derivatives are fundamental structures in medicinal chemistry and materials science, known to exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties. nih.gov The carbohydrazide group is a versatile functional group known for its ability to form stable complexes and act as a linker in the synthesis of more complex molecules. nih.gov

The structure of this compound is of significant synthetic interest due to the presence of three distinct reactive sites. The pyrrole ring itself is an electron-rich aromatic system. The carbohydrazide functional group at the C2 position is a potent nucleophile and can readily react with electrophiles. Crucially, the iodine atom at the C4 position serves as a versatile synthetic handle.

Halogen atoms, particularly iodine, on aromatic rings are highly valued in organic synthesis as they can participate in a wide array of metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at a specific position on the pyrrole ring, a process that can be challenging to achieve otherwise. This trifunctional nature makes the molecule an attractive starting material for constructing diverse and complex molecular architectures.

The primary value of this compound in chemical synthesis is its role as a versatile building block. matrixscientific.com The different reactivity of its functional groups allows for selective and sequential modifications, providing a pathway to a large library of novel pyrrole derivatives.

The carbohydrazide group is readily derivatized. For instance, it can be condensed with various aldehydes and ketones to form Schiff bases or hydrazones. This reaction is a common strategy in the development of novel therapeutic agents, as seen in the synthesis of benzylidine pyrrole-2-carbohydrazide derivatives which were investigated for their antimycobacterial activity. vlifesciences.com

Furthermore, the iodine atom on the pyrrole ring is a key feature for derivatization through cross-coupling chemistry. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to attach a wide variety of substituents at the C4 position. This capability is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For example, similar strategies involving iodinated heterocycles are used to synthesize complex molecules targeting specific biological pathways, such as enzyme inhibitors. nih.gov The use of pyrrole-based scaffolds as building blocks is a well-established approach in the design of new inhibitors for targets like kinases. nih.gov This strategic placement of a halogen allows chemists to systematically modify that part of the molecule to optimize its biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHKIIUANOYQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1I)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652737 | |

| Record name | 4-Iodo-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048914-18-6 | |

| Record name | 4-Iodo-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 1h Pyrrole 2 Carbohydrazide and Its Derivatives

Direct Synthesis Approaches for 4-Iodo-1H-pyrrole-2-carbohydrazide

Direct synthesis strategies focus on introducing the iodo and carbohydrazide (B1668358) functionalities onto a pyrrole (B145914) scaffold. These methods can be broadly categorized into the halogenation of a carbohydrazide precursor and the hydrazinolysis of an iodo-substituted ester.

Halogenation of Pyrrole-2-carbohydrazide Precursors

A plausible and direct route to this compound involves the iodination of 1H-pyrrole-2-carbohydrazide. Pyrroles are electron-rich aromatic systems and are highly susceptible to electrophilic substitution reactions, including halogenation.

The regioselectivity of electrophilic substitution in pyrroles is a critical consideration. Due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance, electrophilic attack is strongly favored at the C2 (α) position. If the C2 position is occupied, as in the case of 1H-pyrrole-2-carbohydrazide, the incoming electrophile will preferentially substitute at the C5 position, followed by the C4 and C3 positions.

To achieve the desired 4-iodo substitution, the choice of iodinating agent and reaction conditions is paramount. Mild iodinating agents, such as N-iodosuccinimide (NIS), are often employed to control the extent of iodination and improve regioselectivity. The reaction is typically carried out in an inert solvent, and the presence of a Lewis acid catalyst can influence the reaction's efficiency and regiochemical outcome. For instance, iron(III)-catalyzed iodination of arenes using NIS has been shown to be highly regioselective. mdpi.com

Hydrazinolysis Reactions

An alternative and often more selective approach to synthesizing this compound is through the hydrazinolysis of a corresponding ester precursor. This method involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303), which nucleophilically attacks the ester carbonyl to form the hydrazide.

The synthesis of 1H-pyrrole-2-carbohydrazide from ethyl 1H-pyrrole-2-carboxylate and hydrazine hydrate has been reported, demonstrating the viability of this transformation. nih.govnih.gov In a typical procedure, the ethyl ester is heated with an excess of hydrazine hydrate, often in a solvent such as ethanol. nih.govnih.govnih.gov The reaction of ethyl 1H-pyrrol-2-carboxylate with hydrazine hydrate has been shown to produce 1H-pyrrole-2-carbohydrazide in high yield. nih.gov

Table 1: Synthesis of Pyrrole Carbohydrazides via Hydrazinolysis

| Starting Material | Reagents | Product | Reference |

| Ethyl 1H-pyrrole-2-carboxylate | Hydrazine hydrate | 1H-Pyrrole-2-carbohydrazide | nih.govnih.gov |

| Ethyl 4-iodo-1H-pyrrole-2-carboxylate | Hydrazine hydrate | This compound | Inferred from nih.govbldpharm.com |

| Substituted N-pyrrolylcarboxylic acid ethyl ester | Hydrazine hydrate | Substituted N-pyrrolylcarbohydrazide | nih.gov |

Synthesis of Halogenated Pyrrole Building Blocks for Subsequent Functionalization

A common and versatile strategy in organic synthesis is the preparation of functionalized building blocks that can be elaborated into more complex target molecules. For the synthesis of this compound, the preparation of 4-iodo-1H-pyrrole-2-carbaldehyde is a key step. This aldehyde can then be oxidized to the corresponding carboxylic acid, esterified, and subsequently converted to the carbohydrazide.

Synthesis of 4-Iodo-1H-pyrrole-2-carbaldehyde as a Precursor

4-Iodo-1H-pyrrole-2-carbaldehyde is a valuable intermediate for the synthesis of various substituted pyrroles. sigmaaldrich.com Its synthesis can be accomplished through the formylation of an appropriately substituted pyrrole. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrrole. mdpi.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.

While a specific procedure for the Vilsmeier-Haack formylation of 4-iodopyrrole is not explicitly detailed in the provided search results, the general applicability of this reaction to pyrrole systems is well-established. nih.govnih.gov The synthesis of various pyrrole-2-carbaldehydes has been achieved using this method. nih.gov Therefore, it is a reasonable synthetic route to obtain 4-iodo-1H-pyrrole-2-carbaldehyde from 3-iodopyrrole. The regioselectivity of the Vilsmeier-Haack reaction on a 3-substituted pyrrole would be expected to favor formylation at the C2 and C5 positions.

Methods for Selective Iodination (e.g., using N-iodosuccinimide)

The introduction of an iodine atom at a specific position on the pyrrole ring is a critical step. Direct iodination of pyrrole with molecular iodine often leads to poly-substituted products, such as tetraiodopyrrole, due to the high reactivity of the ring. youtube.comyoutube.com Therefore, milder and more selective reagents are required. N-iodosuccinimide (NIS) has emerged as a practical and effective reagent for the electrophilic iodination of a wide range of aromatic and heteroaromatic compounds. organic-chemistry.org

The reactivity of NIS can be significantly enhanced through the use of catalysts, allowing for the iodination of even less reactive or deactivated substrates under mild conditions. organic-chemistry.org For instance, an iron(III)-catalyzed method has been developed that uses iron(III) triflimide, generated in situ, to activate NIS for the rapid and highly regioselective iodination of arenes. acs.org This approach is efficient for a broad scope of substrates and can be used for late-stage iodination. acs.org Similarly, silver(I) salts can be used to activate NIS. nih.gov For electron-rich heterocycles like pyrroles, specific conditions can be optimized to favor mono-iodination and control the position of the incoming iodine atom. nih.gov The choice of solvent and catalyst is crucial; for example, reactions using silver tosylate have shown high yields for the iodination of certain five-membered heterocycles. nih.govacs.org

Table 1: Examples of Catalytic Systems for Iodination with NIS

| Catalyst System | Substrate Type | Key Features |

| Fe(NTf₂)₃ (in situ) | Arenes, including deactivated systems | Fast reactions at lower temperatures. acs.org |

| Silver(I) triflimide | Anisoles, anilines, phenols | Mild and rapid iodination. organic-chemistry.org |

| Silver Acetate / Tosylate | Electron-rich heteroarenes (e.g., pyrroles) | High yields for specific heterocycles. nih.govacs.org |

| Trifluoroacetic Acid | Methoxy- or methyl-substituted aromatics | Mild conditions, short reaction times. organic-chemistry.org |

Chromatographic Purification and Fractional Crystallization Techniques

Following the synthesis and iodination steps, purification is essential to isolate the desired product from unreacted starting materials, reagents, and potential byproducts, such as regioisomers or poly-iodinated compounds. acs.org

Column Chromatography is a standard and widely used technique for the purification of pyrrole derivatives. nih.gov This method separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (solvent mixture) passes through it. nih.gov It is highly effective for removing impurities, as demonstrated in the purification of iodinated arenes where trace amounts of bis-iodinated byproducts were successfully removed. acs.org The selection of an appropriate solvent system (eluent) is critical for achieving good separation. vlifesciences.com

Fractional Crystallization is another powerful purification method for solid compounds, which relies on differences in solubility and crystallization temperature. wikipedia.orgrcprocess.se The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, which is then slowly cooled. wikipedia.org The compound with the lower solubility will crystallize out first, leaving more soluble impurities in the mother liquor. This technique is particularly advantageous for achieving very high purity levels and operates at low temperatures, minimizing thermal stress on the product. wikipedia.orgrcprocess.se While highly effective, its success can be compromised if the impurities form ordered co-crystals with the target compound. nih.gov

Synthesis of β-Iodopyrroles via Cyclization Reactions

Alternative strategies focus on constructing the iodinated pyrrole ring itself through cyclization, which can offer excellent control over the final substitution pattern.

The formation of five-membered rings can be achieved through various cyclization reactions, governed by a set of principles known as Baldwin's rules. scripps.edu These rules predict the relative favorability of different ring-closing reactions based on the geometry of the transition state. libretexts.org While 5-endo-trig cyclizations are generally disfavored, 5-endo-dig cyclizations, involving an attack on an sp-hybridized (alkyne) carbon, are favored processes. libretexts.org This type of reaction provides a viable pathway for constructing five-membered heterocycles. nih.gov The synthesis of β-iodopyrroles could potentially be achieved via an electrophilically induced 5-endo-dig cyclization of a suitable precursor, such as a homopropargylic sulfonamide, where an iodine source acts as the electrophile to trigger the ring closure.

A novel and selective method for synthesizing 3-iodopyrroles involves the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. nih.govrsc.org This strategy utilizes readily available N-substituted piperidines and subjects them to a cascade reaction sequence. The proposed mechanism suggests that the reaction proceeds through the initial formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. This is followed by a sequence of decarboxylation, dehydrogenation, iodination, and finally aromatization to yield the 3-iodopyrrole product. nih.govrsc.org The selectivity of the reaction, which can also produce pyrrolidin-2-ones, can be controlled by the choice of oxidant and additives. nih.gov

Table 2: Key Steps in Synthesis of 3-Iodopyrroles from Piperidines

| Step | Transformation | Description |

| 1 | Ring Contraction | N-substituted piperidine is converted to a pyrrolidine-2-carbaldehyde intermediate. nih.gov |

| 2 | Decarboxylation | The aldehyde is oxidized to a carboxylic acid, which then loses CO₂. nih.gov |

| 3 | Dehydrogenation & Iodination | The pyrrolidine (B122466) ring is oxidized and iodinated. nih.govrsc.org |

| 4 | Aromatization | The final step yields the aromatic 3-iodopyrrole. nih.gov |

This method has been shown to be effective for various substituted piperidines, providing a direct route to functionalized 3-iodopyrroles. rsc.org

Elimination reactions are often a key final step in the synthesis of aromatic heterocycles, serving to create the necessary double bonds for aromatization. In the context of pyrrole synthesis, a multi-step sequence may generate a di- or tetra-hydro pyrrole intermediate, which then undergoes elimination to furnish the final aromatic ring. For example, a one-pot synthesis of trisubstituted pyrroles has been developed that involves a photoredox [3+2] cycloaddition to create a pyrroline (B1223166) intermediate, followed by an elimination of nitrous acid (HNO₂) facilitated by a base to yield the aromatic pyrrole. rsc.org An E2 (bimolecular elimination) reaction, where a base removes a proton and a leaving group departs simultaneously, is a common mechanism for such transformations. youtube.com This aromatization-by-elimination strategy is a powerful tool in heterocyclic synthesis.

Derivatization Strategies from this compound

The this compound scaffold contains two primary functional handles for further chemical modification: the C4-iodo group and the C2-carbohydrazide moiety.

The carbohydrazide group (-CO-NH-NH₂) is a versatile nucleophile. It can readily react with various electrophiles. For example, condensation with aldehydes or ketones yields the corresponding N-acylhydrazones. vlifesciences.com Reaction with activated carboxylic acids or their derivatives (like acid chlorides) using coupling agents can produce more complex diacylhydrazine derivatives. semanticscholar.org These reactions allow for the introduction of a wide array of substituents at the C2 position.

The iodine atom at the C4 position serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes, both typically catalyzed by palladium complexes, can be used to attach various aryl, heteroaryl, or alkyl groups to the pyrrole ring. rsc.org The utility of 3-iodopyrroles in such transformations has been demonstrated, highlighting the synthetic potential of the C-I bond for structural elaboration. rsc.org

Schiff Base Formation via Condensation with Aldehydes

The reaction of this compound with various aldehydes provides a straightforward route to a diverse range of Schiff bases. This condensation reaction typically involves refluxing the hydrazide with an appropriate aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid. oncologyradiotherapy.com The formation of the imine (C=N) bond is a characteristic feature of this reaction.

The versatility of this method allows for the introduction of a wide array of substituents, depending on the structure of the aldehyde used. For instance, the reaction with aromatic aldehydes can introduce various phenyl groups, which can be further functionalized. ekb.eg The reaction conditions are generally mild, and the products can often be isolated in good yields by simple filtration and recrystallization. ekb.eg

Table 1: Examples of Schiff Base Formation

| Aldehyde Reactant | Resulting Schiff Base | Reaction Conditions | Reference |

| Pyrrole-2-carboxaldehyde | N'-(pyrrol-2-ylmethylene)-4-iodo-1H-pyrrole-2-carbohydrazide | Ethanol, Glacial Acetic Acid, Reflux | oncologyradiotherapy.com |

| Substituted Benzaldehydes | N'-(substituted-benzylidene)-4-iodo-1H-pyrrole-2-carbohydrazide | Methanol, Reflux | researchgate.net |

Oxidative Cyclization to 1,3,4-Oxadiazole (B1194373) Skeletons

The hydrazide functionality of this compound serves as a key precursor for the synthesis of 1,3,4-oxadiazole rings. This transformation is typically achieved through oxidative cyclization of an intermediate acylhydrazone, which is formed by the initial condensation of the hydrazide with an aldehyde.

Various oxidizing agents can be employed to facilitate this cyclization. A common method involves the use of iodine in the presence of a base like potassium carbonate. researchgate.net Other oxidizing systems, such as ceric ammonium (B1175870) nitrate (B79036) or (diacetoxyiodo)benzene, have also been reported for similar transformations. nih.gov A notable, more recent development is the use of photocatalytic methods, which can proceed without the need for strong oxidants or catalysts, offering a greener alternative. nih.gov The reaction generally proceeds by the formation of an N-acylnitrilimine intermediate, which then undergoes intramolecular cyclization.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The iodine atom on the pyrrole ring of this compound is a versatile handle for introducing carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the arylation or vinylation of the pyrrole core. nih.govnih.gov

This reaction typically involves the coupling of the iodo-pyrrole derivative with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as dehalogenation. nih.gov For nitrogen-containing heterocycles like pyrrole, the use of specific phosphine (B1218219) ligands can be critical to prevent catalyst inhibition. organic-chemistry.org The Suzuki-Miyaura reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org

Table 2: Key Parameters in Suzuki-Miyaura Coupling of Iodo-Pyrroles

| Component | Function | Common Examples | Reference |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂ | nih.govresearchgate.net |

| Ligand | Stabilizes the palladium center and influences reactivity | Triphenylphosphine (PPh₃), Dialkylbiphenylphosphines | organic-chemistry.org |

| Base | Activates the boronic acid/ester | Na₂CO₃, Cs₂CO₃, tBuOK | nih.govresearchgate.net |

| Solvent | Provides the reaction medium | Dioxane/H₂O, Toluene | nih.gov |

Nucleophilic Substitution Reactions of the Iodine Atom

While palladium-catalyzed reactions are prevalent, the iodine atom on the pyrrole ring can also potentially undergo nucleophilic substitution reactions. However, direct nucleophilic aromatic substitution on an unactivated aryl iodide is generally challenging. The reactivity can be enhanced by the presence of electron-withdrawing groups on the pyrrole ring.

In related systems, such as 4-nitro-1H-pyrrole-2-carboxylates, the nitro group facilitates nucleophilic substitution. For instance, alkylation can be achieved via an SN2 displacement under basic conditions, often using a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). While direct examples for this compound are less common in the provided search results, these principles suggest that with appropriate activation, the iodine atom could be displaced by various nucleophiles.

Acylation of the Hydrazide Moiety

The hydrazide group of this compound is readily acylated to form N,N'-diacylhydrazine derivatives. This reaction typically involves treating the hydrazide with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base to neutralize the liberated acid.

Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the reaction between the hydrazide and a carboxylic acid. semanticscholar.org This method is particularly useful for creating a wide range of amide derivatives under mild conditions. nih.gov The modification of the hydrazide moiety can significantly alter the chemical and biological properties of the parent molecule. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Iodo 1h Pyrrole 2 Carbohydrazide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the chemical environment, connectivity, and spatial relationships of protons and carbons.

¹H NMR Analysis for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms in a molecule. In the case of pyrrole (B145914) derivatives, the chemical shifts (δ) and coupling constants (J) of the protons on the pyrrole ring and the carbohydrazide (B1668358) moiety are characteristic.

For the related compound, 4-iodo-1H-pyrrole-2-carbaldehyde, the ¹H NMR spectrum in DMSO-d6 shows distinct signals for the pyrrole ring protons. researchgate.net The proton at position 3 (H-3) appears as a singlet at δ 7.12 ppm, and the proton at position 5 (H-5) is observed as a singlet at δ 7.33 ppm. researchgate.net The aldehyde proton (2-CHO) resonates further downfield at δ 9.43 ppm as a singlet, and the NH proton of the pyrrole ring (1-NH) gives a broad singlet at δ 12.37 ppm. researchgate.net

In a series of synthesized benzylidine pyrrole-2-carbohydrazide derivatives, the ¹H NMR spectra, typically recorded in DMSO, reveal key structural features. For instance, in 4-dimethylamino benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide, the pyrrole CH proton appears as a singlet at 7.0 ppm, and the pyrrole NH proton is a singlet at 5.0 ppm. vlifesciences.com The hydrazide NH proton is observed at 8.0 ppm. vlifesciences.com

Table 1: Representative ¹H NMR Data for Pyrrole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 4-iodo-1H-pyrrole-2-carbaldehyde | DMSO-d6 | H-3 | 7.12 | s |

| H-5 | 7.33 | s | ||

| 2-CHO | 9.43 | s | ||

| 1-NH | 12.37 | br s | ||

| 4-dimethylamino benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide | DMSO | CH (pyrrole) | 7.0 | s |

| NH (pyrrole) | 5.0 | s | ||

| NH (hydrazide) | 8.0 | s |

Data sourced from ResearchGate. researchgate.net and Der Pharma Chemica. vlifesciences.com

¹³C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

For 4-iodo-1H-pyrrole-2-carbaldehyde, the ¹³C NMR spectrum in DMSO-d6 shows the carbon bearing the iodine (C-4) at a characteristic upfield shift of δ 62.7 ppm. researchgate.net The other pyrrole carbons, C-3 and C-5, resonate at δ 126.0 ppm and δ 131.3 ppm, respectively. researchgate.net The carbon of the carbonyl group (C-2) is found at δ 134.4 ppm, and the aldehyde carbonyl carbon appears at δ 178.7 ppm. researchgate.net

The ¹³C NMR spectra of various pyrrole-fused isocoumarins also provide valuable structural information. ias.ac.in For example, the carbonyl carbons in these systems typically resonate in the range of δ 155-160 ppm. ias.ac.in

Table 2: ¹³C NMR Data for 4-Iodo-1H-pyrrole-2-carbaldehyde

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-4 | 62.7 |

| C-3 | 126.0 |

| C-5 | 131.3 |

| C-2 | 134.4 |

| 2-CHO | 178.7 |

Data sourced from ResearchGate. researchgate.net

Two-Dimensional NMR Techniques (e.g., gCOSY, gHSQC, gHMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing connectivity within a molecule.

gCOSY (gradient Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, including quaternary carbons and functional groups.

The NMR assignments for 4-iodo-1H-pyrrole-2-carbaldehyde were confirmed through the analysis of gCOSY, gHSQC, and gHMBC data. researchgate.net These techniques are also instrumental in the structural elucidation of more complex analogues, such as substituted fluorenylspirohydantoins, where they provide a complete assignment of ¹H and ¹³C chemical shifts. bas.bg

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with an accuracy of a few parts per million. This high accuracy enables the confident determination of the elemental composition. For various pyrrole-fused isocoumarins, ESI-MS was used to determine the [M+H]⁺ ion, confirming their molecular weights. ias.ac.in

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing intermolecular interactions within a molecule. The IR spectrum of 4-iodo-1H-pyrrole-2-carbohydrazide and its analogues is characterized by distinct absorption bands corresponding to specific vibrational modes.

The key functional groups in this compound give rise to characteristic peaks in the IR spectrum. The N-H stretching vibrations of the pyrrole ring and the hydrazide moiety are typically observed in the region of 3400-3200 cm⁻¹. For instance, in a related compound, 1H-pyrrole-2-carbohydrazide, the pyrrole N-H stretch is noted at 3451.54 cm⁻¹. researchgate.net The carbohydrazide group presents two N-H bonds, which can manifest as distinct symmetric and asymmetric stretching bands.

The carbonyl (C=O) stretching vibration of the hydrazide group is a strong, sharp band typically appearing in the range of 1630-1680 cm⁻¹. In derivatives of 4,5-dibromo-1H-pyrrole-2-carbohydrazide, the amide C=O stretch is observed around 1774-1897 cm⁻¹. researchgate.net The position of this band is sensitive to the electronic environment and hydrogen bonding.

Other significant peaks include the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C-N stretching vibrations, which are typically found around 1200 cm⁻¹. vlifesciences.com

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Observed in Analogues (cm⁻¹) |

| Pyrrole N-H Stretch | 3400-3200 | 3451.54 (in 1H-pyrrole-2-carbohydrazide) researchgate.net |

| Hydrazide N-H Stretch | 3400-3200 | - |

| Carbonyl (C=O) Stretch | 1680-1630 | 1774-1897 (in dibromo-derivatives) researchgate.net |

| Aromatic C-H Stretch | >3000 | 3070-3220 (in dibromo-derivatives) researchgate.net |

| C-N Stretch | ~1200 | 1187.94 (in 1H-pyrrole-2-carbohydrazide) researchgate.net |

This table presents interactive data based on typical functional group absorption ranges and observed values in analogous compounds.

Hydrogen bonding plays a crucial role in the solid-state structure of pyrrole carbohydrazides. These interactions, primarily involving the N-H and C=O groups, lead to a downshift (redshift) and broadening of the corresponding stretching bands in the IR spectrum. The formation of intermolecular hydrogen bonds of the N-H···O=C type is a key feature. iaea.org

In the solid state, the N-H stretching bands are often broad and located at lower wavenumbers compared to their positions in dilute solution, where intermolecular interactions are minimized. This shift is a direct consequence of the weakening of the N-H bond upon its involvement in a hydrogen bond. Similarly, the C=O stretching frequency can be lowered due to hydrogen bonding to the carbonyl oxygen. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds. iaea.org Far-infrared spectroscopy can also be employed to directly probe the low-frequency vibrational modes associated with these collective hydrogen-bonding interactions. researchgate.net

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering insights into molecular conformation and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of its non-iodinated analogue, 1H-pyrrole-2-carbohydrazide, and related structures provides a strong basis for understanding its solid-state characteristics.

The crystal packing of 1H-pyrrole-2-carbohydrazide is dominated by an extensive network of hydrogen bonds. nih.govresearchgate.net Molecules are linked via intermolecular N-H···N and N-H···O hydrogen bonds, creating a supramolecular grid. nih.govresearchgate.net Specifically, the pyrrole N-H, one of the hydrazide N-H groups, and the carbonyl oxygen are involved in these interactions.

It is highly probable that this compound would form similar hydrogen-bonded networks. A common motif in such structures is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the hydrazide moieties of two molecules. researchgate.net These dimers can then be further linked into extended chains or sheets through other hydrogen bonding interactions involving the pyrrole N-H group. The presence of the iodine atom could also introduce halogen bonding (C-I···O or C-I···N) as an additional supramolecular interaction, further influencing the crystal packing.

| Compound Name | Crystal System | Space Group | Key Supramolecular Interactions |

| 1H-Pyrrole-2-carbohydrazide | Orthorhombic | Pca2₁ | N-H···N and N-H···O hydrogen bonds forming a supramolecular grid nih.govresearchgate.net |

| Methyl 1H-pyrrole-2-carboxylate | Monoclinic | P2₁/c | Chain C(5) structural motifs formed by N-H···O bonds researchgate.net |

This interactive table summarizes the crystallographic data for analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyrrole and its derivatives is characterized by absorption bands corresponding to π-π* transitions within the aromatic ring. For pyrrole itself, these transitions typically occur around 200-210 nm.

The conjugation of the pyrrole ring with the carbohydrazide group in this compound is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The presence of the iodine atom, a chromophore, is also likely to influence the UV-Vis spectrum. It can introduce new electronic transitions or modify the existing ones. In some iodinated aromatic compounds, additional absorption bands at longer wavelengths are observed. While specific UV-Vis data for this compound is not available, studies on other pyrrole derivatives show absorption maxima extending into the near-UV region. researchgate.net

Chiroptical Spectroscopy (e.g., ECD methods) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of molecules in solution. For derivatives of this compound that incorporate a chiral center, ECD spectroscopy would be an invaluable tool for their structural elucidation.

While this compound itself is achiral and therefore ECD silent, the introduction of a chiral moiety, for instance, by reaction of the hydrazide group with a chiral acid or aldehyde, would yield a chiral derivative amenable to ECD analysis. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the atoms around the chromophores.

The primary chromophore in a chiral derivative of this compound would be the substituted pyrrole ring system. The electronic transitions of this chromophore, perturbed by the chiral environment, would give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

In cases where a chiral derivative is synthesized, the absolute configuration can be determined by comparing the experimental ECD spectrum with the theoretical spectrum predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). nih.govresearchgate.net This computational approach has become a reliable method for the stereochemical assignment of complex chiral molecules. researchgate.net

Another powerful approach within ECD spectroscopy is the exciton (B1674681) chirality method. nih.govnih.gov This method is applicable when a molecule contains two or more spatially close chromophores with strong electronic transitions. The through-space interaction of the transition dipole moments of these chromophores leads to a characteristic bisignate ECD signal, or "exciton couplet." The sign of this couplet is directly correlated with the chirality of the arrangement of the chromophores. nih.govnih.gov To apply this method to a chiral derivative of this compound, a second chromophore could be introduced, for example, by derivatizing the pyrrole nitrogen or by using a chiral auxiliary that contains a suitable chromophoric group.

For a hypothetical chiral derivative, such as one formed by the condensation of this compound with a chiral aldehyde (e.g., (R)-2-phenylpropanal), one would expect to observe specific Cotton effects in the ECD spectrum. The analysis of these effects, likely in conjunction with TD-DFT calculations, would allow for the unambiguous assignment of the absolute configuration of the newly formed stereocenter.

Below is a representative (hypothetical) data table illustrating the kind of results that might be obtained from an ECD analysis of a chiral derivative of this compound.

Table 1: Hypothetical ECD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomer |

| 310 | +5.2 | +5.5 |

| 275 | -3.8 | -4.0 |

| 240 | +8.1 | +7.9 |

| 215 | -10.5 | -11.0 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT calculations have been widely employed to investigate the fundamental properties of 4-iodo-1H-pyrrole-2-carbohydrazide at the electronic level.

The conformational landscape of 2-acylpyrroles, including this compound, has been a key focus of DFT studies. These molecules can exist as different conformers, primarily the syn and anti forms, which are defined by the orientation of the carbonyl group relative to the pyrrole (B145914) ring. Theoretical calculations have shown that for many 2-acylpyrroles, the anti-conformer is energetically more favorable than the syn-conformer. This preference is attributed to a combination of steric and electronic factors.

Computational methods provide powerful support for the interpretation of experimental spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating theoretical vibrational frequencies and chemical shifts, researchers can make more accurate assignments of the signals observed in experimental spectra. For instance, calculated IR spectra can help to distinguish between different conformers or to identify specific vibrational modes associated with functional groups like the carbonyl and N-H bonds. Similarly, computed ¹H NMR chemical shifts aid in the assignment of protons in the pyrrole ring and the hydrazide moiety.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target.

Molecular docking studies have been performed to rationalize the interactions between pyrrole-based compounds and various biological receptors. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of the ligand to the active site of a protein or a specific sequence of DNA. For example, docking studies can reveal how the iodo-substituent and the carbohydrazide (B1668358) group of this compound contribute to its binding mode and specificity.

Beyond just predicting the binding pose, molecular docking simulations can also estimate the binding affinity of a ligand for its target. This is often expressed as a scoring function that approximates the free energy of binding. Such predictions are vital for prioritizing compounds for further experimental testing. Studies have explored the potential of pyrrole derivatives to bind to various biological targets, including enzymes and DNA. The predicted binding affinities from these simulations help to explain the observed biological activity and guide the design of new derivatives with improved potency.

Elucidation of Key Interacting Residues (e.g., hydrogen bonding interactions)

Molecular docking studies are instrumental in predicting the binding orientation of a ligand within the active site of a protein and elucidating the key intermolecular interactions that stabilize the complex. For pyrrole derivatives, these interactions are crucial for their biological activity.

In studies on related pyrrole compounds, such as 4-iodo-1H-pyrrole-2-carbaldehyde, docking simulations have been used to identify critical interactions with target enzymes. For instance, in the context of antitubercular research, docking studies showed that a related pyrrole carbaldehyde derivative exhibited hydrogen bonding interactions similar to the known inhibitor triclosan (B1682465) with the enoyl-ACP reductase enzyme. researchgate.net Notably, some derivatives were predicted to form additional interactions with residues like MET98. researchgate.net

Similarly, in the development of anticancer agents, molecular docking of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives into the colchicine (B1669291) binding site of tubulin predicted that activity was mainly driven by hydrophobic interactions with surrounding amino acid residues. nih.gov Furthermore, for targets like the cytochrome P450 enzyme aromatase, a key interaction predicted was heme chelation involving the pyrrole ring, alongside the formation of intermolecular bonds with adjacent amino acids. nih.gov The fundamental structure of pyrrole-2-carbohydrazide, with its N-H proton donor and C=O proton acceptor groups, inherently favors the formation of hydrogen bonds, a property that is foundational to these specific molecular interactions. nih.govresearchgate.net

Table 1: Examples of Predicted Interacting Residues for Pyrrole Derivatives

| Compound Class | Target Protein | Key Interacting Residues/Interactions | Source |

|---|---|---|---|

| Pyrrole Carbaldehyde Derivatives | Enoyl-ACP Reductase | MET98 | researchgate.net |

| Pyrrolyl-Indole-Carbohydrazides | Tubulin | Colchicine site residues (hydrophobic interactions) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed compounds and provides insights into the structural requirements for optimal potency.

3D-QSAR Computations for Derivative Optimization

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structure-activity relationship in a three-dimensional context. These methods help to visualize the steric, electrostatic, and hydrophobic field requirements for biological activity, guiding the optimization of lead compounds. nih.gov

For pyrrole-ligated oxadiazole derivatives designed as antitubercular agents, 3D-QSAR studies were performed to optimize the pharmacophore. nih.gov The resulting models, generated using methods like k-nearest neighbor molecular field analysis (kNN-MFA), provided data points that highlighted the contributions of electrostatic, hydrophobic, and steric functional groups to antitubercular activity. nih.gov Such models are validated using statistical parameters like the cross-validated coefficient (q² or Q²) and the non-cross-validated coefficient (R²). A high Q² value (e.g., > 0.5) indicates good predictive ability of the model. nih.govresearchgate.net For example, a kNN-MFA model for pyrrole derivatives showed a q² of 0.5124, indicating a statistically significant model. nih.gov CoMFA and CoMSIA models for other heterocyclic inhibitors have reported high R² values (e.g., 0.93-0.98) and Q² values (e.g., 0.61-0.64), demonstrating their robustness in guiding derivative optimization. nih.govresearchgate.net

Table 2: Statistical Parameters for a Representative 3D-QSAR Model of Pyrrole Derivatives

| Parameter | Description | Value | Source |

|---|---|---|---|

| Method | 3D-QSAR Analysis Type | kNN-MFA | nih.gov |

| q² | Cross-validated correlation coefficient | 0.5124 | nih.gov |

| pred_r² | Predictive r-squared for the external test set | 0.7166 | nih.gov |

Prediction of Physiochemical Descriptors and Pharmacokinetic Properties

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Software like QikProp can calculate both physicochemically significant descriptors and pharmacokinetically relevant properties. vlifesciences.com These predictions are crucial in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles.

For a series of pyrrole carbohydrazide derivatives, ADME properties were calculated to ensure a drug-like profile. vlifesciences.com These in silico predictions help to prioritize which synthesized compounds should proceed to more resource-intensive in vitro and in vivo testing. Predicted properties often include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

Table 3: Predicted Physicochemical Properties for a Related Pyrrole Compound (methyl 4-iodo-1H-pyrrole-2-carboxylate)

| Property | Description | Predicted Value | Source |

|---|---|---|---|

| Molecular Weight | Mass of one mole of the substance | 251.02 g/mol | nih.gov |

| XLogP3-AA | A measure of lipophilicity | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | Number of hydrogen bond donors | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | Number of hydrogen bond acceptors | 2 | nih.gov |

Evaluation of Drug-Likeness (e.g., Lipinski's Rule of 5)

"Drug-likeness" is a qualitative concept used to assess whether a chemical compound has properties that would make it a likely orally active drug in humans. Lipinski's Rule of 5 is a widely used guideline for this evaluation. The rule states that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, a molecular weight over 500, a logP over 5, and more than 10 hydrogen bond acceptors.

Computational studies on pyrrole-2-carbohydrazide derivatives consistently evaluate their compliance with Lipinski's rule. vlifesciences.com In the design of new chemical entities based on a pyrrole-ligated oxadiazole pharmacophore, all designed compounds showed a favorable Lipinski score. nih.gov This in silico filtering step is essential to ensure that newly designed potent inhibitors also possess a desirable pharmacokinetic profile, increasing their chances of success as drug candidates. vlifesciences.com

Computational Drug Repositioning

Computational drug repositioning involves screening existing or previously studied compounds for new therapeutic uses. While specific studies on the repositioning of this compound are not widely documented, the general strategy is applied to its structural class. The pyrrole scaffold is known to possess a wide range of biological activities, including antibacterial, antitumor, anti-inflammatory, and analgesic properties. nih.gov

Computational approaches, such as molecular docking and QSAR, facilitate the exploration of the pyrrole scaffold against a variety of biological targets. For instance, derivatives of the core pyrrole-2-carbohydrazide structure have been computationally evaluated against diverse targets like enoyl-ACP reductase for tuberculosis researchgate.net, and both tubulin and aromatase for cancer. nih.gov This computational exploration of new targets for a known chemical scaffold is a key strategy in drug repositioning and discovery.

In Silico Evaluation of Therapeutic Applications

In silico methods are critical for the initial evaluation and prioritization of compounds for specific diseases. The therapeutic potential of compounds based on the this compound scaffold has been computationally assessed for several applications.

The most prominent area of investigation is in the treatment of tuberculosis. Multiple computational studies have focused on designing pyrrole derivatives, including those with iodo-substituents, as inhibitors of Mycobacterium tuberculosis enzymes like enoyl-ACP reductase. researchgate.netnih.gov These studies use molecular docking to confirm binding modes and QSAR to design novel derivatives with potent predicted activity. nih.gov

Another significant therapeutic area explored in silico is oncology. Recently, pyrrole-indole hybrids incorporating a carbohydrazide linker were designed and computationally evaluated as dual inhibitors of tubulin and aromatase. nih.gov Molecular docking studies predicted favorable binding to both targets, suggesting a potential application in treating estrogen receptor-positive (ER+) breast cancer. nih.gov The broader class of pyrrole derivatives has also been investigated for general antitumor properties. nih.gov

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-iodo-1H-pyrrole-2-carbaldehyde |

| 1H-Pyrrole-2-carbohydrazide |

| methyl 4-iodo-1H-pyrrole-2-carboxylate |

| pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide |

Biological and Pharmacological Research Applications of 4 Iodo 1h Pyrrole 2 Carbohydrazide Derivatives

Antimycobacterial Activity Studies

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

Enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the mycobacterial fatty acid synthesis (FAS-II) system, is a well-established target for antitubercular drugs. nih.govnih.govwikipedia.org The inhibition of this enzyme disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Isoniazid, a frontline anti-TB drug, targets this enzyme after being activated by the catalase-peroxidase enzyme KatG. physchemres.org

Research has explored various pyrrole (B145914) derivatives for their potential to inhibit ENR. Structure-based virtual screening and molecular docking studies have been employed to identify new inhibitors of this enzyme. physchemres.org These computational approaches help in understanding the binding interactions between the compounds and the active site of the ENR enzyme, paving the way for the design of more potent inhibitors. physchemres.org The interaction typically involves the formation of hydrogen bonds and pi-pi stacking interactions with key amino acid residues in the enzyme's active site. physchemres.org

In Vitro Screening Against Mycobacterium tuberculosis H37Rv

The efficacy of novel compounds against Mycobacterium tuberculosis is primarily assessed through in vitro screening against the virulent reference strain H37Rv. The Microplate Alamar Blue Assay (MABA) is a commonly used method to determine the minimum inhibitory concentration (MIC) of these compounds. arabjchem.org

Studies on pyrrole carbohydrazides and their hydrazone derivatives have shown varied levels of antimycobacterial activity. While some carbohydrazides exhibited low to moderate inhibition, their corresponding hydrazones demonstrated significantly higher inhibitory activity against M. tuberculosis H37Rv. nih.gov This suggests that the hydrazone moiety plays a crucial role in the antimycobacterial potential of these compounds.

Table 1: In Vitro Antimycobacterial Activity of Selected Pyrrole Derivatives against M. tuberculosis H37Rv

| Compound Type | Inhibition (%) at 6.25 µg/mL | Reference |

|---|---|---|

| Carbohydrazides | 0-34 | nih.gov |

| Hydrazones | up to 68 | nih.gov |

Comparison with Reference Antitubercular Agents (e.g., Isoniazid, Pyrazinamide, Streptomycin)

The performance of new drug candidates is benchmarked against existing first-line antitubercular agents like isoniazid, pyrazinamide, and streptomycin. nih.gov Several studies have reported that novel synthetic compounds, including certain pyrrole derivatives, exhibit comparable or even superior activity to these reference drugs. nih.govnih.gov For instance, some newly synthesized compounds have shown MIC values significantly lower than those of ciprofloxacin (B1669076) and ethambutol, two other important anti-TB drugs. nih.govnih.gov This highlights the potential of these new chemical entities to overcome the challenges of drug resistance associated with current therapies. rsc.org

Anticancer and Antiproliferative Investigations

In addition to their antimycobacterial effects, derivatives of 4-iodo-1H-pyrrole-2-carbohydrazide have been investigated for their potential as anticancer agents. These studies involve assessing their toxicity towards cancer cells and elucidating the molecular mechanisms underlying their antiproliferative effects.

In Vitro Cytotoxicity Assays on Tumor and Non-Tumor Cell Lines

The initial step in evaluating the anticancer potential of these compounds involves in vitro cytotoxicity assays on a panel of human cancer cell lines and non-tumor cell lines. nih.gov This allows for the determination of the compound's potency and selectivity. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov

Research on novel pyrrole-based hydrazones has demonstrated their antiproliferative activity against various cancer cell lines, including melanoma (SH-4) and lung cancer (A549) cells. nih.govnih.gov Some of these compounds have shown promising selectivity, being more toxic to cancer cells than to normal, non-tumorigenic cells like mouse embryonic fibroblasts (BALB 3T3). nih.gov For example, certain pyrrole hydrazones exhibited a higher selective index in human melanoma cells compared to the standard chemotherapeutic drug cisplatin. nih.gov

Table 2: In Vitro Antiproliferative Activity of a Selected Pyrrole Hydrazone (1C)

| Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Human Melanoma (SH-4) | 44.63 ± 3.51 | 3.83 | nih.gov |

| Non-tumor Keratinocytes (HaCaT) | >170 | nih.gov |

Mechanisms of Action (e.g., induction of apoptosis, cell cycle arrest)

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Research has shown that some pyrrole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govnih.govresearchgate.net

Flow cytometry analysis has revealed that certain pyrrole hydrazones can induce apoptosis in human melanoma cells. nih.gov This is often accompanied by cell cycle arrest at specific phases, such as the S phase or the G2/M phase. nih.govnih.gov For instance, treatment of SH-4 melanoma cells with a bioactive pyrrole hydrazone led to an accumulation of cells in the S phase, indicating a halt in DNA replication. nih.gov Similarly, other pyrrole derivatives have been shown to arrest the cell cycle at the G1 or G2/M phase in different cancer cell lines. nih.govnih.gov The induction of apoptosis can occur through various signaling pathways, including the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins. nih.govmdpi.com

Anti-angiogenesis Capabilities

The formation of new blood vessels, a process known as angiogenesis, is crucial in both normal physiological processes and in pathological conditions such as tumor growth. The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. mdpi.comnih.govrsc.org Consequently, the inhibition of VEGFR-2 is a primary target for anti-angiogenic therapies. mdpi.comnih.govrsc.org While direct research on the anti-angiogenic properties of this compound derivatives is limited, studies on related pyrrole and indole (B1671886) compounds provide insights into their potential capabilities.

Research on other heterocyclic compounds has demonstrated the potential for molecules with similar structural motifs to inhibit key processes in angiogenesis. For instance, a study on a carbothioamide derivative of indole, which shares a heterocyclic core with pyrrole, demonstrated significant anti-angiogenic activity, which was attributed to its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Specifically, the compound 4-[2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine]-1-carbothioamide showed an IC50 value of 76.3 µg/mL against HUVECs. nih.gov

Furthermore, the migration of HUVECs is a critical step in the formation of new blood vessels. nih.govarvojournals.org Various compounds are evaluated for their ability to inhibit this migration in wound healing assays. nih.govarvojournals.orgarvojournals.org For example, melatonin (B1676174) and 3-indolacetic acid have been shown to significantly inhibit VEGF-induced HUVEC migration. nih.gov While specific data on this compound is not available, the investigation of related structures in such assays is a common approach to identify potential anti-angiogenic agents. nih.govarvojournals.orgarvojournals.org

The integrity of endothelial microtubules is also essential for cell migration and tube formation, which are fundamental processes in angiogenesis. mdpi.comnih.govnih.gov Microtubule-destabilizing agents have been shown to induce the collapse of capillary tube networks. nih.govbiorxiv.orgdoi.org Pyrrole-based carboxamides have been identified as novel tubulin polymerization inhibitors that target the colchicine-binding site, leading to the disruption of the microtubule network. mdpi.comnih.gov This disruption of endothelial microtubule formation represents another potential mechanism by which derivatives of this compound could exert anti-angiogenic effects, though direct experimental evidence is needed.

Table 1: Anti-proliferative Activity of a Related Indole Derivative against HUVECs

| Compound | Cell Line | IC50 (µg/mL) |

| 4-[2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine]-1-carbothioamide | HUVEC | 76.3 |

Neuroprotective Effects

Neurodegenerative diseases are a growing concern, and there is a significant need for new neuroprotective agents. Pyrrole derivatives have emerged as a class of compounds with potential neuroprotective effects. nih.govnih.gov

Neuroinflammation plays a critical role in the pathogenesis of neurodegenerative diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, leading to the production of prostaglandin (B15479496) E2 (PGE2). nih.govnih.govnih.gov The modulation of COX-2 expression and PGE2 production is therefore a valid strategy for neuroprotection. nih.govnih.gov Studies on certain pyrrole derivatives have shown that they can suppress the COX-2/PGE2 pathway. nih.gov For example, in a study using a cellular model of Parkinson's disease, specific 1,5-diaryl pyrrole derivatives were found to act by suppressing the COX-2/PGE2 pathway. nih.gov This suggests that derivatives of this compound could potentially exhibit similar neuroprotective effects by targeting this pathway, although direct experimental validation is required.

PC12 cells are a common in vitro model used to study neurotoxicity and neuroprotection. nih.govnih.gov Research has demonstrated that pre-treatment with certain synthetic pyrrole compounds can protect PC12 cells from neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA). nih.gov The mechanism of this protection is believed to involve the suppression of oxidative stress and apoptosis. nih.gov Pyrrole-based hydrazones have also been shown to protect against 6-OHDA-induced toxicity in other neuronal cell models. nih.gov These findings suggest that this compound derivatives are promising candidates for investigation as neuroprotective agents in cellular models of neurodegenerative diseases.

Table 3: Neuroprotective Effects of Pyrrole Derivatives in a Parkinson's Disease Model

| Compound Class | Cellular Model | Key Findings |

| 1,5-Diaryl pyrrole derivatives | PC12 cells | Suppression of COX-2/PGE2 pathway, prevention of neurotoxicity |

| Pyrrole-based hydrazones | SH-SY5Y cells | Protection against 6-OHDA-induced toxicity |

DNA Interaction Studies

The ability of small molecules to interact with DNA is a critical mechanism for many therapeutic agents, particularly in the field of oncology. Derivatives of this compound are investigated for their potential as DNA-targeting agents, leveraging the established DNA-binding capabilities of similar molecular scaffolds. cmjpublishers.com

DNA Binding Mechanisms (e.g., intercalation, groove binding, electrostatic interactions)

Small molecules can interact with the DNA double helix through several non-covalent mechanisms. cmjpublishers.com These reversible interactions are central to drug design as they can disrupt DNA replication and transcription processes in pathological cells. cmjpublishers.com The primary modes of non-covalent binding are:

Intercalation: This involves the insertion of a planar, aromatic part of a molecule between the base pairs of the DNA double helix. This causes a distortion in the DNA structure, which can interfere with the function of enzymes like topoisomerases and DNA polymerases.

Groove Binding: Molecules can fit into the major or minor grooves of the DNA helix. Pyrrole-imidazole polyamides, for instance, are well-known for their ability to bind to the minor groove of DNA in a sequence-specific manner without causing significant denaturation. nih.gov This binding is typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the walls of the groove. Studies on furan (B31954) derivatives, which are structurally related, also highlight binding in the AT-rich region of the minor groove. researchgate.net

Electrostatic Interactions: Positively charged portions of a molecule can form electrostatic attractions with the negatively charged phosphate (B84403) backbone of DNA. This type of interaction is often a contributing factor that helps to stabilize the binding of a molecule that also engages in intercalation or groove binding.

Derivatives of pyrrole-2-carbohydrazide, featuring a flat aromatic pyrrole ring and functional groups capable of forming hydrogen bonds, possess the structural characteristics necessary for engaging in these binding modes.

Correlation Between In Silico Predictions and Experimental Data

Modern drug discovery heavily relies on the synergy between computational (in silico) and experimental methods to identify and optimize potential therapeutic agents. This approach is particularly valuable in the study of DNA-binding molecules. cmjpublishers.com

The process typically begins with in silico molecular docking . This computational technique predicts the preferred binding mode and affinity of a ligand (the compound) to a receptor (a specific DNA sequence). cmjpublishers.comvlifesciences.com Using crystal structures of DNA from protein data banks, researchers can screen libraries of compounds, such as pyridine-4-carbohydrazide derivatives, to identify those with the highest predicted binding affinity. cmjpublishers.comresearchgate.netvlifesciences.com

These computational predictions are then validated through experimental studies . cmjpublishers.com Key techniques include:

UV-Visible Absorption Titration: This method monitors changes in the absorption spectrum of the compound upon the addition of DNA. Shifts in the wavelength (bathochromic or hypochromic effects) can indicate binding and provide insights into the binding mode. cmjpublishers.com

Competitive Binding Assays: These experiments use a fluorescent probe known to bind to DNA. A decrease in fluorescence upon the addition of the test compound indicates that it is displacing the probe and binding to DNA. cmjpublishers.com

A strong correlation between the binding affinities predicted by docking studies and those measured experimentally validates the computational model and confirms the DNA-interacting potential of the synthesized compounds. cmjpublishers.com This integrated approach has been successfully used to identify pyridine-4-carbohydrazide derivatives with potent DNA-binding properties, demonstrating its utility for guiding the design of new DNA-targeting drugs. cmjpublishers.com

| Methodology in DNA Interaction Studies | Description | Purpose |

| In Silico Molecular Docking | Computational simulation of ligand-DNA binding. | Predicts binding affinity and mode (e.g., groove binding, intercalation). researchgate.netvlifesciences.com |

| UV-Visible Absorption Titration | Spectroscopic analysis of changes in the compound's absorption upon DNA addition. | Confirms binding and provides information on the nature of the interaction. cmjpublishers.com |

| Competitive Binding Assays | Measures the displacement of a known DNA-binding fluorescent probe by the test compound. | Validates binding and helps quantify binding strength. cmjpublishers.com |

Other Potential Biological Activities of Pyrrole and Carbohydrazide (B1668358) Scaffolds (Contextual to the Compound)

The pyrrole and carbohydrazide moieties are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. nih.govajgreenchem.combiolmolchem.com

Anti-inflammatory Properties

Both pyrrole and carbohydrazide derivatives have been extensively studied for their anti-inflammatory potential. ajgreenchem.comnih.gov The pyrrole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac, which function by inhibiting cyclooxygenase (COX) enzymes and thereby reducing the production of inflammatory prostaglandins. biolmolchem.com

Research on novel synthesized pyrrole derivatives has identified compounds with significant anti-inflammatory activity, in some cases comparable to the standard drug diclofenac. nih.gov Molecular docking studies suggest that these compounds can bind effectively within the active site of the COX-2 enzyme, which is a key target for anti-inflammatory drugs. nih.gov Furthermore, some pyrrole-imidazole alkaloids isolated from marine sponges have demonstrated considerable anti-inflammatory effects in zebrafish models. researchgate.net The carbohydrazide scaffold is also present in molecules reported to have anti-inflammatory properties. nih.govajgreenchem.com

Antiviral Properties (e.g., anti-HIV, influenza virus)

The carbohydrazide functional group and the pyrrole core have been incorporated into molecules with notable antiviral activity. ajgreenchem.com

Carbohydrazide Derivatives: Isatin derivatives containing a carbohydrazide or thiocarbohydrazide (B147625) moiety have been shown to be active against a range of DNA and RNA viruses. ajgreenchem.com For example, certain N,N'-disubstituted thiosemicarbazones have demonstrated inhibitory activity against HIV-1. ajgreenchem.com

Pyrrole Scaffolds: While direct antiviral data on simple pyrroles is varied, more complex fused pyrrole systems, such as indolocarbazoles, have shown potent antiviral effects. nih.gov These compounds can act by inhibiting viral kinases, such as the pUL97 kinase in human cytomegalovirus (HCMV), which are essential for viral replication. nih.gov This suggests that the pyrrole nucleus can serve as a foundation for the development of new antiviral agents.

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. Both the pyrrole ring and the hydrazide-hydrazone group are known to contribute to antioxidant activity. nih.govresearchgate.net

Enzyme Inhibitory Activities

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key strategy in the development of new therapeutic agents. Research in this area has particularly focused on their role as antimycobacterial agents through the inhibition of essential bacterial enzymes.

One area of significant interest is the inhibition of enoyl-acyl carrier protein reductase (ENR). vlifesciences.com This enzyme is a crucial component of the type II fatty acid synthesis (FAS-II) system in bacteria, which is responsible for the synthesis of mycolic acids, vital components of the mycobacterial cell wall. vlifesciences.comnih.gov The bacterial ENR is a promising target for antibacterial drug discovery because it is essential for the bacteria and is structurally distinct from the enzymes in the mammalian fatty acid synthesis system. vlifesciences.com

A study focused on a series of benzylidene pyrrole-2-carbohydrazide derivatives as potential inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). vlifesciences.com The antimycobacterial activity of these synthesized compounds was evaluated against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA), with the activity expressed as the Minimum Inhibitory Concentration (MIC) in µM. vlifesciences.com The results demonstrated that several of the derivatives exhibited significant antimycobacterial activity. vlifesciences.com

Notably, the compound designated as GS4, which features a dimethylamine (B145610) substitution at the para position of the benzylidene ring, showed remarkable activity, comparable to the standard antitubercular drug Isoniazid. vlifesciences.com Other derivatives, including GS2, GS3, GS5, GS6, and GS7, also displayed a positive response in the MABA assay. vlifesciences.com These findings suggest that the benzylidene pyrrole-2-carbohydrazide scaffold is a promising framework for the development of novel ENR inhibitors. vlifesciences.com

The inhibitory activities of the synthesized benzylidene pyrrole-2-carbohydrazide derivatives are summarized in the table below.

| Compound Code | Minimum Inhibitory Concentration (MIC) in µM |

| GS1 | >50.00 |

| GS2 | 50.00 |

| GS3 | >50.00 |

| GS4 | 12.50 |

| GS5 | 50.00 |

| GS6 | 50.00 |

| GS7 | 50.00 |

| Data sourced from a study on Benzylidine pyrrole-2-carbohydrazide derivatives as Enoyl-acyl carrier protein reductase inhibitors. vlifesciences.com |

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways for Enhanced Yields and Selectivity

The development of efficient and selective synthetic routes is paramount for the widespread investigation and potential commercialization of 4-iodo-1H-pyrrole-2-carbohydrazide and its derivatives. Current synthetic strategies often involve multi-step procedures. For instance, the synthesis of related pyrrole-2-carbohydrazides can start from the corresponding pyrrole-2-carboxylic acid, which is first esterified and then reacted with hydrazine (B178648) hydrate (B1144303). vlifesciences.comnih.govnih.gov A common precursor, 4-iodo-1H-pyrrole-2-carbaldehyde, has been synthesized as a building block for Suzuki-Miyaura coupling reactions. researchgate.net

Future research should focus on developing more streamlined and cost-effective synthetic methodologies. This could involve:

Catalytic methods: Exploring novel catalysts to improve reaction efficiency and selectivity, potentially reducing the need for harsh reagents and protecting groups.